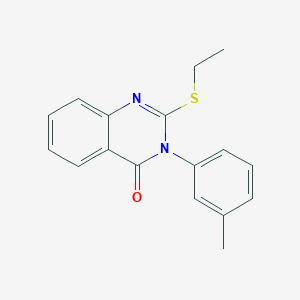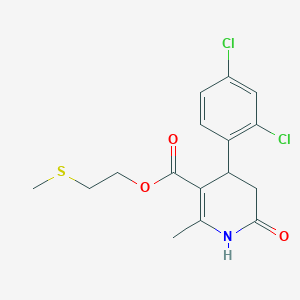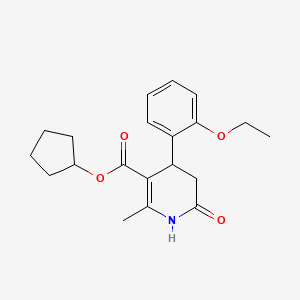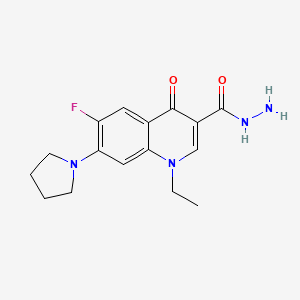
2-(ethylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazolinones are synthesized through various chemical reactions, often involving the lithiation of alkyl groups attached to the quinazolinone nucleus. Smith et al. (1996) demonstrated the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, which allowed for the introduction of a variety of electrophiles to yield 2-substituted derivatives in good yields (Smith et al., 1996). The lithiation technique provides a versatile method for modifying the quinazolinone core structure, enabling the synthesis of a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of quinazolinones has been extensively studied, with research focusing on the electronic and structural properties that contribute to their biological activity. Gandhi et al. (2020) conducted a combined experimental and theoretical study on a novel quinazolinone derivative, providing insights into its stability, molecular geometry, and interactions through X-ray crystallography and quantum chemical calculations (Gandhi et al., 2020). Such analyses are crucial for understanding the physicochemical characteristics that influence the compound's reactivity and biological interactions.
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, allowing for the functionalization of the molecule and the introduction of different substituents. For instance, Nawrocka (2009) described the synthesis of N- and S-alkylated 4(3H)-quinazolinone derivatives through reactions with selected chloroformates, showcasing the compound's versatility in chemical transformations (Nawrocka, 2009).
特性
IUPAC Name |
2-ethylsulfanyl-3-(3-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-21-17-18-15-10-5-4-9-14(15)16(20)19(17)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCMVWZUDWGJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5614801.png)
![3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5614805.png)
![4-methyl-N-[5-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5614808.png)


![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5614882.png)


